3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate
Description
3-(4-Chlorophenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate (CAS: 451452-39-4) is a synthetic chromene-derived benzoate ester. Its molecular formula is C₂₃H₁₅ClO₅, with a molecular weight of 406.8 g/mol . Key physicochemical properties include:
- XLogP3: 5.2 (indicating high lipophilicity)
- Hydrogen bond acceptors: 5
- Topological polar surface area (TPSA): 61.8 Ų
- Rotatable bonds: 5 .
The compound features a chromen-4-one core substituted with a 4-chlorophenyl group at position 3 and a 3-methoxybenzoate ester at position 5.
Properties
IUPAC Name |
[3-(4-chlorophenyl)-4-oxochromen-7-yl] 3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClO5/c1-27-17-4-2-3-15(11-17)23(26)29-18-9-10-19-21(12-18)28-13-20(22(19)25)14-5-7-16(24)8-6-14/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSCDVBDPAEDFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin to form the chromen-4-one core. This intermediate is then esterified with 3-methoxybenzoic acid under acidic conditions to yield the final product. The reaction conditions often involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation. Additionally, it can interact with cellular signaling pathways, modulating the expression of genes involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of chromenyl benzoates with variations in substituents influencing physicochemical and biological properties. Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity.
Key Observations:
Methoxy (MeO) groups in lower lipophilicity (XLogP3: 4.3) due to increased polarity.
Hydrogen Bonding and TPSA :
- The 4-chlorobenzoate in raises TPSA (71.2 Ų) vs. the target compound (61.8 Ų), suggesting altered bioavailability.
- CF₃ substitution in reduces TPSA (55.4 Ų), favoring blood-brain barrier (BBB) penetration .
Bioactivity :
Pharmacological and Computational Studies
- Neuroprotective Potential: A related compound, 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methylbenzoate, demonstrated stable binding to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in silico, with favorable BBB permeability and gastrointestinal absorption . This suggests the target compound’s 4-chlorophenyl group may enhance target affinity via hydrophobic interactions.
- Cytotoxicity: Halogen-substituted chromenones (e.g., 4-chlorophenyl derivatives) show moderate cytotoxicity in cancer cell lines, as seen in . The target compound’s chloro substituent may confer similar activity.
Biological Activity
3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl 3-methoxybenzoate is a synthetic compound belonging to the chromenone class, which is recognized for its diverse biological activities. This compound features a chromenone core with a 4-chlorophenyl group and a methoxybenzoate moiety, contributing to its pharmacological potential.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure indicates the presence of functional groups that are critical for its biological activity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Specifically, studies have shown that chromenone derivatives can effectively inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structural features have demonstrated notable antibacterial effects, suggesting that this compound may possess comparable therapeutic properties.
Enzyme Inhibition
In vitro studies have evaluated the inhibitory effects of chromenone derivatives on key enzymes related to various diseases. Notably, compounds with similar structures have been tested against cholinesterases (AChE and BChE), β-secretase, and cyclooxygenase enzymes. The presence of halogenated phenyl groups, such as the 4-chlorophenyl moiety in our compound, often enhances enzyme inhibition. For example, some derivatives showed IC50 values in the low micromolar range against AChE and BChE, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .
Cytotoxicity Studies
Cytotoxicity assessments have been conducted on several cancer cell lines to evaluate the anticancer potential of chromenone derivatives. The presence of specific substituents on the chromenone core can significantly influence cytotoxic activity. For instance, studies have shown that certain derivatives can induce apoptosis in melanoma cells, suggesting their utility in cancer therapy .
Antioxidant Activity
The antioxidant capabilities of chromenone derivatives are also noteworthy. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegeneration. The antioxidant activity has been attributed to the electron-donating properties of methoxy groups present in the structure .
Study on Antibacterial Activity
A study focusing on the antibacterial properties of chromenone derivatives found that a related compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted that modifications to the phenyl ring could enhance antibacterial efficacy.
Inhibition of Cholinesterases
Another research effort investigated the dual inhibition of AChE and BChE by a series of chromenone derivatives. Compounds with a para-substituted chlorophenyl group showed promising results with IC50 values indicating effective enzyme inhibition, which is crucial for developing treatments for Alzheimer’s disease .
Cytotoxic Effects on Cancer Cells
A recent study evaluated the cytotoxic effects of various chromenone derivatives on human melanoma cell lines. Results indicated that specific substitutions on the chromenone core led to increased cytotoxicity compared to unmodified compounds. This suggests a potential pathway for developing new anticancer agents based on this scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
